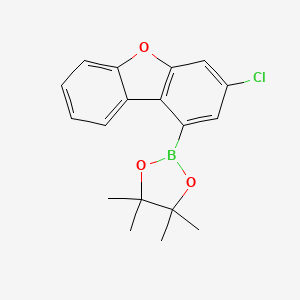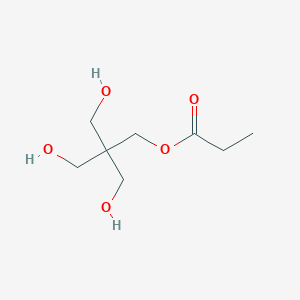
3-Hydroxy-2,2-bis(hydroxymethyl)propyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2,2-bis(hydroxymethyl)propyl propionate: is an organic compound with the molecular formula C8H16O5 It is a derivative of propionic acid and is characterized by the presence of hydroxyl groups and ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl propionate typically involves the esterification of 3-Hydroxy-2,2-bis(hydroxymethyl)propionic acid with propionic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor can also improve the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl groups in 3-Hydroxy-2,2-bis(hydroxymethyl)propyl propionate can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester functionality can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions with halogenating agents to form halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halides.
Aplicaciones Científicas De Investigación
Chemistry: 3-Hydroxy-2,2-bis(hydroxymethyl)propyl propionate is used as a building block in the synthesis of hyperbranched polymers and dendrimers. These materials have applications in coatings, adhesives, and drug delivery systems.
Biology: In biological research, this compound is used to study the interactions of hydroxyl and ester groups with biological molecules. It can also be used as a model compound in enzymatic studies.
Medicine: The compound has potential applications in the development of drug delivery systems due to its ability to form stable complexes with various drugs. It can also be used in the synthesis of prodrugs that release active pharmaceutical ingredients upon hydrolysis.
Industry: In the industrial sector, this compound is used in the production of waterborne coatings and resins. It is also used as a plasticizer in the manufacture of flexible polymers.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl propionate involves its interaction with various molecular targets through its hydroxyl and ester groups. These interactions can lead to the formation of hydrogen bonds and ester linkages, which can influence the physical and chemical properties of the resulting materials. In drug delivery systems, the compound can form stable complexes with drugs, enhancing their solubility and bioavailability.
Comparación Con Compuestos Similares
2,2-Bis(hydroxymethyl)propionic acid: This compound is similar in structure but lacks the ester functionality. It is commonly used in the synthesis of hyperbranched polymers.
3-Hydroxy-2,2-bis(hydroxymethyl)propanoic acid: This compound is a precursor to 3-Hydroxy-2,2-bis(hydroxymethyl)propyl propionate and is used in similar applications.
Uniqueness: this compound is unique due to the presence of both hydroxyl and ester groups, which allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds. Its ability to form stable complexes with drugs and its use in the synthesis of hyperbranched polymers make it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C8H16O5 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] propanoate |
InChI |
InChI=1S/C8H16O5/c1-2-7(12)13-6-8(3-9,4-10)5-11/h9-11H,2-6H2,1H3 |
Clave InChI |
JBSODNBBAKNHEU-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OCC(CO)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propenoic acid, 2-[[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)sulfonyl]methylamino]ethyl ester](/img/structure/B13415474.png)

![(1S,2S,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13415494.png)
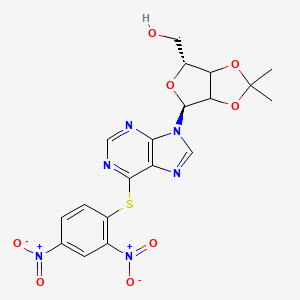
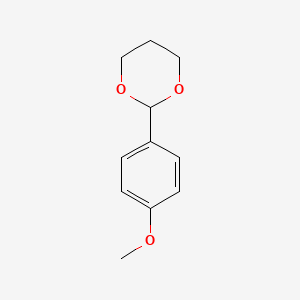

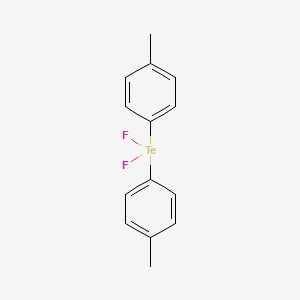
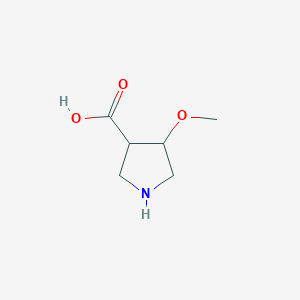
![Ethyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate](/img/structure/B13415531.png)
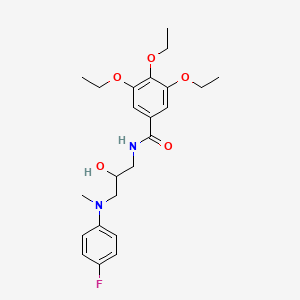
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13415550.png)
